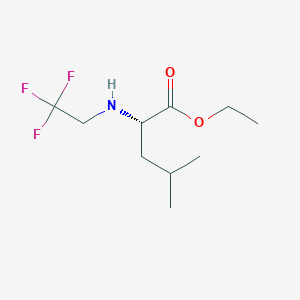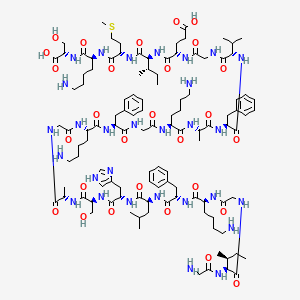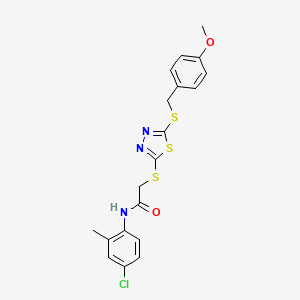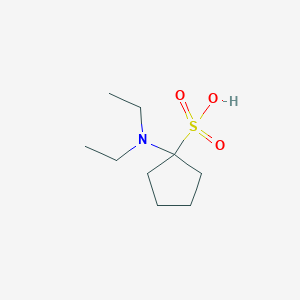
1-(Diethylamino)cyclopentane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)cyclopentane-1-sulfonic acid is an organic compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 g/mol . This compound is part of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO3H) attached to a cyclopentane ring substituted with a diethylamino group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Diethylamino)cyclopentane-1-sulfonic acid typically involves the reaction of cyclopentane derivatives with diethylamine and sulfonating agents. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Diethylamino)cyclopentane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Diethylamino)cyclopentane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)cyclopentane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the diethylamino group can engage in hydrophobic interactions and nucleophilic attacks. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(Diethylamino)cyclopentane-1-sulfonic acid can be compared with other sulfonic acid derivatives, such as:
1-(Diethylamino)cyclohexanesulfonic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
3-Ethyl-2-methoxypentanoic acid: Different functional groups but similar molecular weight and applications.
5-(Acetyloxy)-4-methylpentanoic acid: Different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-(diethylamino)cyclopentane-1-sulfonic acid |
InChI |
InChI=1S/C9H19NO3S/c1-3-10(4-2)9(14(11,12)13)7-5-6-8-9/h3-8H2,1-2H3,(H,11,12,13) |
InChI Key |
OMWXARWENSNMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCCC1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)
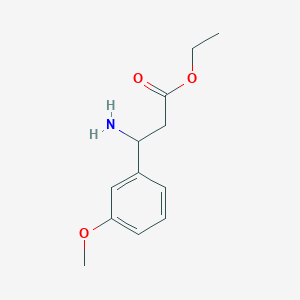
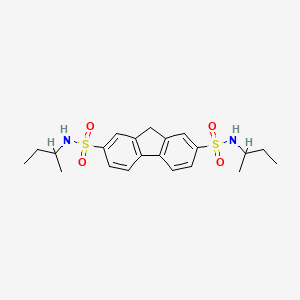
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)
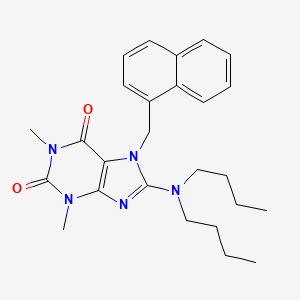

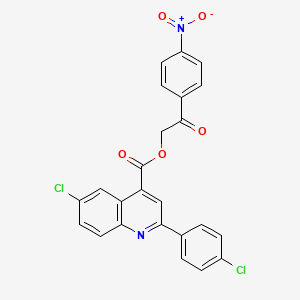
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)

